REACTION_CXSMILES
|
F[C:2]1[CH:16]=[CH:15][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:7])=[CH:4][C:3]=1[N+:17]([O-:19])=[O:18].[Na].C(O)(=O)[CH2:22][C:23](CC(O)=O)(C(O)=O)[OH:24]>C(O)C>[N+:17]([C:3]1[CH:4]=[C:5]([CH:15]=[CH:16][C:2]=1[O:24][CH2:23][CH3:22])[C:6]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:7])([O-:19])=[O:18] |^1:19|
|
Name
|
|
Quantity
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2.34 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=O)NC2=CC=CC=C2)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated to dryness
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Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)NC2=CC=CC=C2)C=CC1OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.09 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |